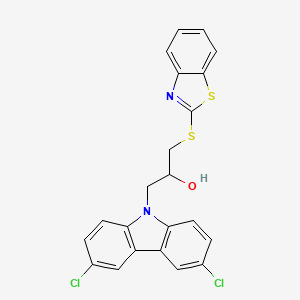![molecular formula C9H18NO8PS B5201092 (1,4-Dimethoxy-1,4-dioxobutan-2-YL)[(N-methylmethanesulfonamido)methyl]phosphinic acid](/img/structure/B5201092.png)
(1,4-Dimethoxy-1,4-dioxobutan-2-YL)[(N-methylmethanesulfonamido)methyl]phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Dimethoxy-1,4-dioxobutan-2-YL)[(N-methylmethanesulfonamido)methyl]phosphinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both phosphinic acid and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethoxy-1,4-dioxobutan-2-YL)[(N-methylmethanesulfonamido)methyl]phosphinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,4-Dimethoxy-1,4-dioxobutane core: This can be achieved through the reaction of dimethoxyethane with an appropriate oxidizing agent under controlled conditions.
Introduction of the N-methylmethanesulfonamido group: This step involves the reaction of the intermediate with N-methylmethanesulfonamide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonamides or phosphinic acid derivatives.
科学研究应用
(1,4-Dimethoxy-1,4-dioxobutan-2-YL)[(N-methylmethanesulfonamido)methyl]phosphinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: Potential use as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (1,4-Dimethoxy-1,4-dioxobutan-2-YL)[(N-methylmethanesulfonamido)methyl]phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes that recognize phosphate-containing substrates. The sulfonamide group can interact with proteins, potentially altering their function or stability.
相似化合物的比较
(1,4-Dimethoxy-1,4-dioxobutan-2-YL)phosphinic acid: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.
(N-methylmethanesulfonamido)methylphosphinic acid: Lacks the 1,4-dimethoxy-1,4-dioxobutane core, which may affect its stability and reactivity.
Uniqueness: (1,4-Dimethoxy-1,4-dioxobutan-2-YL)[(N-methylmethanesulfonamido)methyl]phosphinic acid is unique due to the presence of both phosphinic acid and sulfonamide functional groups, which provide a wide range of chemical reactivity and potential applications. This dual functionality makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(1,4-dimethoxy-1,4-dioxobutan-2-yl)-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO8PS/c1-10(20(4,15)16)6-19(13,14)7(9(12)18-3)5-8(11)17-2/h7H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSECVMOSUXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CP(=O)(C(CC(=O)OC)C(=O)OC)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO8PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5201016.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)
![2-Methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B5201069.png)
![N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B5201077.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
